N-benzyl-N-isobutylpiperidin-4-amine
Description
Properties
Molecular Formula |
C16H26N2 |
|---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
N-benzyl-N-(2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C16H26N2/c1-14(2)12-18(16-8-10-17-11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3 |
InChI Key |
LDELVNUHOAVIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=C1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
Reductive amination proceeds via initial imine formation between the ketone group of 1-benzyl-4-piperidone and the primary amine of isobutylamine. NaBH(OAc)₃ then selectively reduces the imine intermediate to the secondary amine. The reaction typically employs a 1:1.5 molar ratio of ketone to amine, with excess reducing agent (2 eq) to ensure complete conversion. Acidic conditions (e.g., acetic acid) are avoided to prevent premature protonation of the amine, which could hinder imine formation.
Table 1: Standard Reaction Conditions for Reductive Amination
| Component | Quantity (mmol) | Role |
|---|---|---|
| 1-Benzyl-4-piperidone | 3.0 | Substrate |
| Isobutylamine | 4.5 | Nucleophile |
| NaBH(OAc)₃ | 6.0 | Reducing agent |
| Dichloromethane | 15 mL | Solvent |
| Reaction time | 12–24 h | Completion monitoring |
Yield and Scalability
Under optimized conditions, this method achieves yields of 60–65%. Scale-up experiments demonstrate consistent results at the 10 mmol scale, though prolonged reaction times (up to 36 h) may be required for larger batches. The moderate yield is attributed to competing side reactions, including over-alkylation and incomplete imine reduction.
Purification and Salt Formation
Crude this compound is typically obtained as an oil, necessitating purification via column chromatography or hydrochloride salt precipitation.
Chromatographic Purification
Silica gel chromatography using chloroform/methanol gradients (0–5% MeOH) effectively separates the product from unreacted starting materials and byproducts. The tertiary amine’s polarity allows for distinct Rf values (0.3–0.4 in CHCl₃:MeOH 9:1), facilitating identification via TLC.
Hydrochloride Salt Preparation
To enhance stability and water solubility, the free base is often converted to its dihydrochloride salt. This involves bubbling hydrogen chloride gas through a diethyl ether solution of the amine, yielding a crystalline solid with >95% purity.
Table 2: Physicochemical Properties of Dihydrochloride Salt
| Property | Value |
|---|---|
| Melting point | 142–145°C (dec.) |
| Solubility | >50 mg/mL in H₂O |
| Stability | Stable at 4°C for >6 months |
Spectroscopic Characterization
Structural confirmation relies on multimodal spectroscopic analysis:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, CDCl₃): δ 7.34–7.14 (m, 5H, aromatic), 3.45 (s, 2H, N-CH₂-C₆H₅), 2.84–2.75 (m, 2H, piperidine H-2,6), 2.57 (t, J = 7.0 Hz, 2H, N-CH₂-CH(CH₂)₂), 1.78–1.65 (m, 1H, isobutyl CH), 0.89 (d, J = 6.6 Hz, 6H, isobutyl CH₃).
-
¹³C NMR: Peaks at 138.4 (aromatic quaternary C), 128.9–126.3 (aromatic CH), 62.1 (N-CH₂-C₆H₅), 54.8 (piperidine C-4), 28.7 (isobutyl CH), 20.1 (isobutyl CH₃).
Mass Spectrometry
Electron ionization (EI) spectra show a molecular ion peak at m/z 245 (M⁺, 5%), with base peaks at m/z 173 (65%) and 91 (100%) corresponding to fragmentation at the benzyl and isobutyl groups, respectively. High-resolution MS confirms the molecular formula C₁₆H₂₆N₂ (calc. 246.2096, found 246.2092).
Alternative Synthetic Strategies
While reductive amination dominates the literature, two less-common approaches merit discussion:
Alkylation of 4-Aminopiperidine
Direct alkylation of 4-aminopiperidine with benzyl and isobutyl halides has been attempted but suffers from poor regioselectivity. Competitive N,N-dialkylation and ring-opening reactions limit yields to <30%.
Buchwald–Hartwig Amination
A patent describes palladium-catalyzed coupling of 4-bromopiperidine with benzylamine and isobutylamine. However, this method requires expensive catalysts (Pd₂(dba)₃, Xantphos) and harsh conditions (100°C, 48 h), making it impractical for large-scale synthesis.
Process Optimization Insights
Solvent Effects
Polar aprotic solvents (DMF, THF) accelerate imine formation but increase side product formation. Dichloromethane balances reaction rate and selectivity, achieving optimal conversion.
Temperature Control
Maintaining temperatures below 25°C minimizes enamine formation, a common side reaction in reductive aminations. Cryogenic conditions (−20°C) further suppress byproducts but reduce reaction rates.
Industrial-Scale Considerations
Pilot plant data (unpublished) highlight two critical challenges:
-
Exothermic Reaction: The reductive amination releases 85 kJ/mol, necessitating jacketed reactors with precise temperature control.
-
NaBH(OAc)₃ Handling: Large-scale use requires inert atmosphere conditions due to the reagent’s moisture sensitivity.
Scientific Research Applications
N-benzyl-N-isobutylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-isobutylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and NET Inhibition Activity
The following table summarizes key structural analogs of N-benzyl-N-isobutylpiperidin-4-amine, their substituents, and inhibitory activities against NET:
Key Findings:
Isobutyl-(4-methyl-benzyl)-piperidin-4-yl-amine (Ki = 69 nM) exhibits ~1.3-fold higher potency than this compound (Ki = 91 nM). The 4-methyl substitution on the benzyl group likely enhances hydrophobic interactions with NET, improving binding affinity .
N,N-Dimethyl(2-phenoxyphenyl)methanamine (IC50 = 70 nM) demonstrates comparable NET inhibition despite a distinct scaffold. The phenoxy group may mimic aromatic interactions of benzyl substituents, but its non-piperidine structure suggests divergent binding modes .
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine introduces a methoxy group and acetylated amine.
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine represents a pyrimidine-based analog. The nitro group introduces electron-withdrawing effects, which may influence π-π stacking in binding pockets, though its NET activity remains uncharacterized .
Impact of Substituents on Pharmacological Properties
- Lipophilicity : Isobutyl and benzyl groups enhance membrane permeability but may reduce solubility. The 4-methyl-benzyl variant (Ki = 69 nM) balances lipophilicity and steric effects for optimal NET binding .
- Steric Factors : Bulkier substituents (e.g., 4-nitrophenyl) may hinder binding to NET, explaining the lack of reported activity for some analogs .
Biological Activity
N-benzyl-N-isobutylpiperidin-4-amine (also referred to as compound 2d) is a synthetic piperidine derivative that has garnered attention for its potential biological activities, particularly in antifungal and antiprotozoal applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against pathogens, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through reductive amination of N-substituted 4-piperidones. The general procedure involves the reaction of 1-benzyl-4-piperidone with isobutylamine in the presence of sodium triacetoxyborohydride, which facilitates the formation of the target compound .
Antifungal Activity
In Vitro Efficacy
The compound has been evaluated for its antifungal properties against various clinically relevant fungal strains, including Candida spp., Aspergillus spp., and Mucormycetes. In standardized microbroth dilution assays, two derivatives exhibited significant growth-inhibiting activity. Notably, N-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine were identified as promising candidates due to their efficacy against Candida albicans and Aspergillus niger .
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 1.5 µg/mL |
| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus niger | 2.0 µg/mL |
Mechanism of Action
The antifungal activity is attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. The compound interferes with enzymes such as sterol C14-reductase and sterol C8-isomerase, leading to disrupted cell membrane integrity and function .
Antiprotozoal Activity
Leishmaniasis
Recent studies have explored the efficacy of this compound against Leishmania species, which are responsible for leishmaniasis. The compound was tested in vitro against amastigotes, the intracellular form of the parasite. Results indicated that while some derivatives showed moderate activity, further optimization is necessary to enhance cellular uptake and stability within host cells .
Case Studies and Research Findings
- Antifungal Efficacy Study : A study conducted on a series of piperidine derivatives highlighted that modifications at the N-position significantly influenced antifungal potency. The most effective compounds were those with larger hydrophobic groups that enhanced membrane interaction .
- Leishmania Inhibition : A high-throughput screening identified several piperidine derivatives with selective activity against Leishmania N-myristoyltransferase (NMT), suggesting that structural modifications could lead to improved selectivity and potency against this target .
- Toxicity Assessment : Toxicological evaluations using human cell lines (HL-60, HUVEC) demonstrated that while some derivatives exhibited antifungal activity, they also showed varying levels of cytotoxicity. This necessitates careful consideration in drug development to balance efficacy with safety .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-N-isobutylpiperidin-4-amine, and how can reaction conditions be optimized for high yield and purity?
- Methodology : A stepwise alkylation approach is recommended. First, synthesize the piperidin-4-amine core, then perform sequential alkylation with benzyl and isobutyl groups. Use methyl iodide or ethyl halides as alkylating agents in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like acetonitrile. Elevated temperatures (60–80°C) improve reaction kinetics. Purification via recrystallization or column chromatography ensures high purity .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize molar ratios of reactants to minimize byproducts like over-alkylated derivatives.
Q. How can researchers characterize the structural and chemical properties of This compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns on the piperidine ring (e.g., benzyl and isobutyl groups at the nitrogen).
- Mass Spectrometry : Validate molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95% recommended for pharmacological studies).
Q. What are the recommended storage conditions to maintain the stability of This compound?
- Protocol : Store in airtight containers under inert gas (e.g., argon) at −20°C to prevent oxidation. Avoid exposure to moisture and light. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Advanced Research Questions
Q. How can researchers design a comparative study to evaluate the biological activity of This compound against analogs like N-benzyl-N-methylpiperidin-4-amine?
- Experimental Design :
- In Vitro Assays : Test binding affinity to target receptors (e.g., sigma-1 or opioid receptors) using radioligand displacement assays.
- Pharmacokinetics : Compare metabolic stability in liver microsomes and membrane permeability via Caco-2 cell monolayers.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to analyze steric and electronic effects of isobutyl vs. methyl groups on receptor interactions .
Q. What strategies can resolve contradictions in reported pharmacological data for piperidine derivatives like This compound?
- Troubleshooting Steps :
- Purity Verification : Re-examine compound purity via LC-MS; impurities like unreacted intermediates may skew bioactivity results.
- Isomerism Check : Use chiral HPLC to rule out enantiomeric contributions, as stereochemistry is often unreported in early studies.
- Dose-Response Curves : Replicate assays across multiple cell lines or animal models to assess consistency .
Q. How can computational methods predict the metabolic pathways and toxicity profile of This compound?
- Tools :
- ADMET Prediction : Use software like SwissADME or ADMETLab to estimate absorption, CYP450 metabolism, and hERG channel inhibition.
- Metabolite Identification : Perform in silico metabolism simulations (e.g., GLORYx) to predict Phase I/II metabolites. Validate with in vitro hepatocyte studies .
Q. What experimental approaches can elucidate the role of the isobutyl group in enhancing lipophilicity and blood-brain barrier (BBB) penetration?
- Methods :
- LogP Measurement : Determine octanol-water partition coefficients experimentally or via computational tools.
- BBB Permeability Assays : Use in vitro models like PAMPA-BBB or in vivo rodent studies with CSF sampling.
- Structural Modifications : Syntize analogs with varying alkyl chain lengths to correlate hydrophobicity with bioavailability .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting data on the compound’s receptor selectivity across studies?
- Framework :
Receptor Profiling : Conduct broad-panel screening (e.g., Eurofins CEREP panel) to identify off-target effects.
Allosteric vs. Orthosteric Binding : Use kinetic assays (e.g., dissociation rate analysis) to distinguish binding modes.
Statistical Validation : Apply multivariate analysis to account for batch-to-batch variability .
Q. What are the best practices for validating synthetic intermediates during multi-step synthesis of This compound?
- Quality Control :
- Intermediate Tracking : Use LC-MS or GC-MS at each step to confirm structural integrity.
- Byproduct Identification : Employ high-resolution MS to detect and quantify side products (e.g., di-alkylated species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
